Cas no 1789007-38-0 (5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride)

5-(Aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride is a benzimidazole derivative with a primary amine functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its dihydrochloride salt form enhances stability and solubility, facilitating handling and storage. The compound’s structural features, including the benzimidazole core and aminomethyl substituent, render it valuable for developing biologically active molecules, particularly in medicinal chemistry for targeting enzyme inhibition or receptor modulation. Its high purity and well-defined chemical properties ensure reproducibility in research applications. This compound is particularly useful in the synthesis of heterocyclic compounds and as a building block for drug discovery efforts.
5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride structure
1789007-38-0 structure
商品名:5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride
CAS番号:1789007-38-0
MF:C8H12Cl2N4
メガワット:235.11367893219
CID:4614354
PubChem ID:86811809

5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride 化学的及び物理的性質

名前と識別子

    • 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride
    • 6-(aminomethyl)-1H-benzimidazol-2-amine;dihydrochloride
    • Z1945984218
    • インチ: 1S/C8H10N4.2ClH/c9-4-5-1-2-6-7(3-5)12-8(10)11-6;;/h1-3H,4,9H2,(H3,10,11,12);2*1H
    • InChIKey: XVCRCBXPYBBGAJ-UHFFFAOYSA-N
    • ほほえんだ: Cl.Cl.N1C(N)=NC2C=CC(CN)=CC1=2

計算された属性

  • 水素結合ドナー数: 5
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 161
  • トポロジー分子極性表面積: 80.7

5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A640060-100mg
5-(Aminomethyl)-1H-1,3-benzodiazol-2-amine Dihydrochloride
1789007-38-0
100mg
$ 365.00 2022-06-07
1PlusChem
1P01BFSK-1g
5-(Aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride
1789007-38-0 94%
1g
$1114.00 2025-03-19
1PlusChem
1P01BFSK-100mg
5-(Aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride
1789007-38-0 94%
100mg
$410.00 2025-03-19
1PlusChem
1P01BFSK-250mg
5-(Aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride
1789007-38-0 94%
250mg
$570.00 2025-03-19
A2B Chem LLC
AW12500-5g
5-(Aminomethyl)-1h-1,3-benzodiazol-2-amine dihydrochloride
1789007-38-0 94%
5g
$3000.00 2024-04-20
Enamine
EN300-185996-0.25g
5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride
1789007-38-0 94%
0.25g
$481.0 2023-09-18
Enamine
EN300-185996-2.5g
5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride
1789007-38-0 94%
2.5g
$1903.0 2023-09-18
1PlusChem
1P01BFSK-500mg
5-(Aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride
1789007-38-0 94%
500mg
$878.00 2025-03-19
Enamine
EN300-185996-0.05g
5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride
1789007-38-0 94%
0.05g
$226.0 2023-09-18
A2B Chem LLC
AW12500-100mg
5-(Aminomethyl)-1h-1,3-benzodiazol-2-amine dihydrochloride
1789007-38-0 94%
100mg
$390.00 2024-04-20

5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride 関連文献

5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochlorideに関する追加情報

Introduction to 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride (CAS No. 1789007-38-0)

5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride, identified by the CAS number 1789007-38-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This bis-amino-substituted benzodiazole derivative has garnered attention due to its unique structural properties and potential therapeutic applications. The presence of both an amino group and a hydrochloride salt form suggests a compound with enhanced solubility and bioavailability, which are critical factors in drug development.

The core structure of 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride consists of a benzodiazole backbone, which is a well-known scaffold in the design of central nervous system (CNS) active agents. Benzodiazole derivatives are widely recognized for their anxiolytic, sedative, and muscle relaxant properties. The addition of an aminomethyl group at the 5-position introduces additional functional diversity, enabling potential interactions with various biological targets. This modification may enhance the compound's ability to modulate neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the brain.

Recent advancements in medicinal chemistry have highlighted the importance of optimizing drug-like properties such as lipophilicity, solubility, and metabolic stability. The dihydrochloride salt form of 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride is particularly advantageous as it improves water solubility, facilitating better absorption and distribution within the body. This feature is crucial for oral formulations and may contribute to more predictable pharmacokinetic profiles.

In the context of modern drug discovery, computational modeling and high-throughput screening have become indispensable tools for identifying promising candidates. The structural features of 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride make it a candidate for virtual screening against diverse biological targets. For instance, its ability to interact with GABA receptors and other CNS-related proteins suggests potential applications in treating neurological disorders such as anxiety disorders, epilepsy, and sleep disturbances.

Experimental studies have begun to explore the pharmacological profile of this compound. Initial in vitro assays indicate that 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride exhibits moderate affinity for certain GABAergic receptors. Furthermore, its structural similarity to known anxiolytics allows for comparative analysis of binding affinities and functional effects. These preliminary findings are encouraging and warrant further investigation into its potential as a lead compound for novel therapeutics.

The synthesis of 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions to form the benzodiazole core followed by functionalization at the 5-position with an aminomethyl group. The final step involves salt formation with hydrochloric acid to enhance stability and solubility. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to improve efficiency and selectivity.

Quality control and analytical characterization are essential aspects of pharmaceutical development. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely used to confirm the identity and purity of 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride. These methods provide detailed structural information and ensure that the compound meets stringent regulatory standards before proceeding to preclinical testing.

Preclinical studies are critical for evaluating the safety and efficacy of new compounds before they can be tested in human subjects. In animal models, 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride has shown promising results in reducing anxiety-like behaviors without significant sedation at therapeutic doses. These findings suggest that it may have a favorable risk-benefit profile compared to existing treatments. Additionally, studies on its metabolic stability indicate that it is not rapidly degraded by key liver enzymes, which could lead to longer-lasting effects.

The potential applications of 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride extend beyond traditional anxiolytic uses. Its unique structural features may also make it useful in treating other conditions such as insomnia or chronic pain syndromes associated with CNS dysfunction. Further research is needed to fully elucidate its mechanism of action and therapeutic potential across different disease states.

Collaborative efforts between academic researchers and pharmaceutical companies are essential for advancing the development of novel compounds like 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride. Open scientific communication through publications in peer-reviewed journals and participation in international conferences facilitate knowledge sharing and accelerate progress in drug discovery pipelines.

The future direction for this compound includes exploring its interactions with other biological pathways that may contribute to its therapeutic effects or side effects. Techniques such as protein-protein interaction studies and systems biology approaches can provide insights into how 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride modulates cellular processes at a molecular level.

In conclusion,5-(aminomethyl)-1H-1,3-benzodiazol-2-aminedihydrochloride (CAS No. 1789007- 38- 0) represents a promising candidate for further development in pharmaceutical research. Its unique structural features, enhanced solubility, and preliminary pharmacological activity make it an attractive compound for addressing unmet medical needs. With continued research efforts, it has the potential to contribute significantly to advancements in treating neurological disorders and improving patient outcomes.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd